molecular formula C12H13Cl2N3O3S B7122633 N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B7122633
M. Wt: 350.2 g/mol
InChI Key: CDSJFBGCDHCOMN-UHFFFAOYSA-N
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Description

N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms, a methyl group, and an oxazole ring

Properties

IUPAC Name

N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O3S/c1-7-12(8(2)20-16-7)21(18,19)17(3)6-11-10(14)4-9(13)5-15-11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSJFBGCDHCOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyridine Derivative: Starting with 3,5-dichloropyridine, the compound undergoes a series of reactions to introduce the methyl group at the 2-position.

    Oxazole Ring Formation:

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridine: A simpler analog with similar substitution patterns on the pyridine ring.

    N-methyl-1,2-oxazole-4-sulfonamide: Lacks the pyridine ring but shares the oxazole and sulfonamide moieties.

    2,5-Dichloropyridine: Another dichloropyridine derivative with different substitution positions.

Uniqueness

N-[(3,5-dichloropyridin-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

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